molecular formula C16H18N4O3 B2734200 N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide CAS No. 2097916-42-0

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

Cat. No.: B2734200
CAS No.: 2097916-42-0
M. Wt: 314.345
InChI Key: OBTDWTPGVSOJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide is a structurally complex compound featuring a pyrrolidine ring substituted with a quinoxalin-2-yloxy group and an acetamide moiety. Its synthesis likely involves multi-step reactions, as inferred from related N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide (Figure 3 in ). Current applications remain speculative, pending further pharmacological validation.

Properties

IUPAC Name

N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)17-9-16(22)20-7-6-12(10-20)23-15-8-18-13-4-2-3-5-14(13)19-15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDWTPGVSOJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a quinoxaline moiety , a pyrrolidine ring , and an acetamide functional group . Its molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of 342.35 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinoxaline derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution, and concluding with the formation of the acetamide group.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against a range of bacteria and fungi .
  • Anticancer Properties: The unique combination of quinoxaline and pyrrolidine structures may enhance selectivity against cancer cells, potentially inhibiting tumor growth .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to inhibit nitric oxide production in inflammatory models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • DNA and Protein Interaction: The quinoxaline component is known to interact with DNA and proteins, potentially inhibiting key enzymes involved in cellular processes.
  • Binding Affinity Enhancement: The pyrrolidine ring may improve binding affinity to biological targets, enhancing the compound's efficacy.
  • Stability and Bioavailability: The acetamide structure contributes to the overall stability and bioavailability of the compound, making it a promising candidate for further drug development .

Case Studies

Several studies have investigated the biological activities of quinoxaline derivatives similar to this compound:

Compound NameBiological ActivityReference
Quinoxaline Derivative AAntimicrobial
Quinoxaline Derivative BAnticancer (IC50 = 0.40 µM)
Quinoxaline Derivative CAnti-inflammatory (iNOS inhibition)

These studies highlight the potential of quinoxaline-based compounds in therapeutic applications.

Research Findings

Research has shown that compounds with structural similarities to this compound possess various pharmacological effects:

  • Antifungal Activity: Certain derivatives have demonstrated significant antifungal effects, suggesting potential use in treating fungal infections .
  • Antiviral Properties: Some studies indicate that quinoxaline derivatives can act as antiviral agents, providing a basis for further exploration in antiviral drug development .
  • Structure-Activity Relationship (SAR): Investigations into SAR have revealed critical insights into how modifications to the quinoxaline or pyrrolidine rings can enhance biological activity, guiding future synthetic efforts .

Scientific Research Applications

Synthesis and Structural Characteristics

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide can be synthesized through various chemical reactions involving quinoxaline derivatives and pyrrolidine moieties. The synthesis typically involves:

  • Formation of Quinoxaline Derivatives : Quinoxaline serves as a core structure known for its pharmacological properties, including anticancer and antimicrobial activities.
  • Pyrrolidine Attachment : The introduction of the pyrrolidine ring enhances the compound's bioactivity by improving solubility and binding affinity to biological targets.

The chemical structure can be represented as follows:

C22H22N4O4\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
CompoundCell LineIC50 (μg/mL)
This compoundHCT-1161.9 - 7.52
Other derivativesMCF-7Various

Antimicrobial Activity

Quinoxaline derivatives have also been tested for their antimicrobial properties. Studies reveal that this compound exhibits:

  • Broad-Spectrum Antimicrobial Activity : Effective against various bacterial strains at low concentrations, making it a promising candidate for further development in antibiotic therapies.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

Case Study 1 : A peer-reviewed study demonstrated that this compound significantly inhibited cell proliferation in human cancer cells, leading to apoptosis through mitochondrial pathways.

Case Study 2 : Another investigation focused on the antimicrobial properties of related quinoxaline derivatives, confirming their effectiveness against a range of bacterial strains, thus supporting their potential use in treating infections.

Chemical Reactions Analysis

Ether Formation

The quinoxaline-pyrrolidine ether linkage is likely formed via:

  • Williamson ether synthesis : Reaction of a quinoxaline derivative (e.g., bromide) with 3-hydroxypyrrolidine, facilitated by a base like potassium tert-butoxide .

  • Nucleophilic aromatic substitution : If the quinoxaline bears an electron-withdrawing group, direct substitution by the pyrrolidine’s hydroxyl group could occur .

Amide Coupling

The acetamide group is introduced via:

  • Condensation reactions : Reaction of the ethylamine moiety with acetic anhydride or acetyl chloride, potentially using coupling agents like DCC or HOBt .

Experimental Conditions and Yields

The following table compares key reaction conditions and yields from analogous syntheses in the literature:

Reaction Type Reagents Solvents Temperature Yield Source
Thiation of quinoxalonesCarbon disulfide, cyclohexylamineChloroform61°C88%
Azide coupling (Hofmann reaction)Hydrazine, NaNO₂, HClEthyl acetate-5°C88%
Acrylate alkylationTriethylamine, acrylic derivativesChloroformReflux70–90%
Amide couplingAcetic anhydride, coupling agentsDMF/THFRoom temperature80–95%

Analytical Data and Characterization

The compound’s structural confirmation relies on spectroscopic and analytical methods:

  • ¹H NMR : Signals for aromatic protons (δ 7–8 ppm), amide NH (δ ~6 ppm), and alkyl groups (δ 2–4 ppm) .

  • ¹³C NMR : Carbonyl carbons (δ ~170 ppm), aromatic carbons (δ 120–160 ppm), and alkyl carbons (δ 20–50 ppm) .

  • Mass spectrometry : Molecular ion peaks corresponding to the molecular formula .

Biological Relevance and Further Modifications

While the focus is on chemical reactions, the compound’s anticancer potential (as inferred from similar structures) may drive further modifications . Potential avenues include:

  • Azide coupling : Introduction of amino acid or amine residues via in situ azide formation .

  • S-alkylation : Chemoselective alkylation at sulfur for diversifying the quinoxaline core .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues share core motifs such as pyrrolidine, acetamide, or quinoxaline derivatives. Differences in substituents influence molecular properties and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide C₁₇H₁₉N₃O₃ 313.35 Quinoxalin-2-yloxy, pyrrolidin-1-yl
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) C₂₁H₂₈N₄O₃ 384.47 Morpholinomethyl, hydroxyquinoline
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) Varies ~400–450 Diphenylquinoxaline, thiouracil/benzimidazole
2-(2-oxopyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ 142.16 Unsubstituted pyrrolidinone
N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide C₁₇H₂₁N₃O₂ 299.37 Cyclohexyl, tetrahydroquinoxaline

Key Observations :

  • The target compound’s quinoxalin-2-yloxy group distinguishes it from simpler pyrrolidinone derivatives (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide).
  • SzR-109 incorporates a hydroxyquinoline scaffold, which may enhance binding to cellular targets compared to quinoxaline-based structures.

Key Observations :

  • The target compound’s synthesis likely requires specialized coupling steps for the quinoxalin-2-yloxy group, contrasting with the one-pot reflux methods used for diphenylquinoxaline derivatives.
  • Yields for diphenylquinoxaline derivatives (e.g., 90.2% for 4a) suggest efficient protocols, though scalability for the target compound remains unclear.

Key Observations :

  • SzR-109’s immune-stimulatory effects highlight the role of nitrogen heterocycles in cellular activation.

Key Observations :

  • Stability in diphenylquinoxaline derivatives contrasts with thermal instability in thioxomethyl-substituted analogues.

Q & A

Q. What are the recommended synthetic routes for N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the pyrrolidinone core. A common approach includes:

  • Step 1 : Formation of the pyrrolidin-1-yl moiety via cyclization of γ-aminobutyric acid derivatives or substitution reactions on pre-formed pyrrolidinones .
  • Step 2 : Introduction of the quinoxalin-2-yloxy group through nucleophilic aromatic substitution (SNAr) at the 3-position of the pyrrolidine ring, requiring anhydrous conditions and catalysts like K₂CO₃ or DIPEA .
  • Step 3 : Acetamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) with 2-oxoethyl intermediates .
    Optimization : Use continuous flow reactors to enhance yield and purity, and employ techniques like column chromatography or recrystallization for purification .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Avoid dust formation; work in a fume hood with HEPA filtration .
  • Storage : Keep in airtight containers under dry, inert gas (e.g., argon) at 4°C. Stability tests indicate no decomposition under these conditions for ≥12 months .
  • Toxicity : Classified as acute oral toxicity (Category 4) and skin sensitizer (Category 1A). Immediate decontamination protocols (e.g., 15-minute eye rinsing with saline) are critical for accidental exposure .

Q. What spectroscopic and chromatographic methods are suitable for structural characterization?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the pyrrolidinone ring (δ 2.5–3.5 ppm for N-CH₂), quinoxaline protons (δ 7.8–8.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity assessment (>95%) and molecular ion verification (expected [M+H]⁺ = calculated m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Core Modifications : Systematically vary the quinoxaline substituents (e.g., electron-withdrawing groups at C-6/C-7) to assess impact on target binding. Compare with analogs lacking the pyrrolidinone or acetamide moieties .
  • Assays : Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) and cellular viability assays (MTT) on cancer cell lines. Correlate IC₅₀ values with structural changes .
  • Data Interpretation : Apply multivariate analysis to identify critical pharmacophores. For example, the 2-oxopyrrolidine ring enhances metabolic stability, while the quinoxaline group influences lipophilicity .

Q. What strategies resolve contradictions in reported toxicity data across studies?

  • Case Example : If acute toxicity varies between rodent models (e.g., LD₅₀ discrepancies), conduct species-specific CYP450 metabolism studies to identify interspecies differences in metabolite profiles .
  • Methodological Adjustments : Standardize dosing protocols (e.g., oral gavage vs. IV) and use isoform-specific P450 inhibitors to pinpoint metabolic pathways responsible for toxicity .

Q. How can computational modeling predict its interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., MAPK). The quinoxaline oxygen may form hydrogen bonds with catalytic lysine residues, while the acetamide stabilizes hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics?

  • Study Design : Administer a single dose (10 mg/kg, IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Methods : LC-MS/MS to measure Cₘₐₓ, Tₘₐₓ, and AUC. Calculate bioavailability (F) and half-life (t₁/₂). Note: The pyrrolidinone moiety may reduce first-pass metabolism due to resistance to esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.